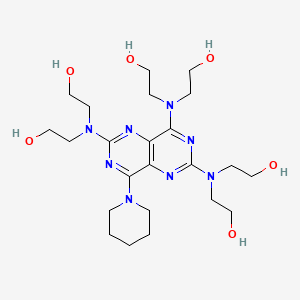![molecular formula C11H23N3O2 B601739 Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide) CAS No. 1596965-85-3](/img/new.no-structure.jpg)
Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidocaine Impurity 2, chemically known as 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, is a byproduct found in the synthesis of lidocaine, a widely used local anesthetic. This compound is of significant interest in pharmaceutical research due to its structural similarity to lidocaine and its potential implications in drug purity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide typically involves the reaction of diethylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is utilized in various research fields due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities in lidocaine formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of lidocaine.
Industry: Employed in the development of analytical methods for quality control in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is not as well-studied as lidocaine. due to its structural similarity, it is hypothesized to interact with sodium channels in a manner similar to lidocaine, potentially affecting nerve signal transmission. This interaction could influence the compound’s pharmacological and toxicological profile.
Comparison with Similar Compounds
Lidocaine: The parent compound, widely used as a local anesthetic.
Monoethylglycinexylidide: A primary metabolite of lidocaine with similar pharmacological activity.
2,6-Dimethylaniline: An impurity in lidocaine synthesis with potential toxicological effects.
Uniqueness: 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is unique due to its specific structural configuration, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other lidocaine impurities. Its presence and concentration in pharmaceutical formulations are critical for ensuring drug safety and efficacy.
This detailed overview provides a comprehensive understanding of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, highlighting its significance in various scientific and industrial applications
Properties
CAS No. |
1596965-85-3 |
|---|---|
Molecular Formula |
C11H23N3O2 |
Molecular Weight |
229.32 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-(3,3-Diethyl-ureido)-N,N-diethyl-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
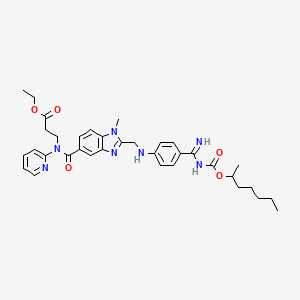
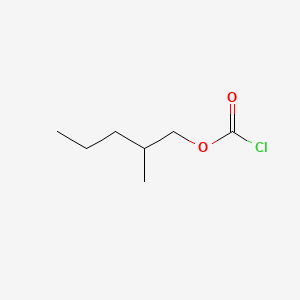
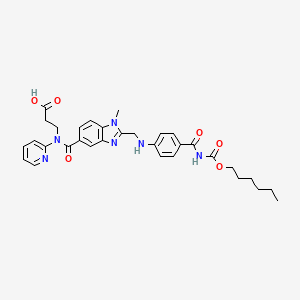
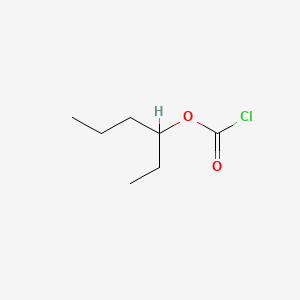

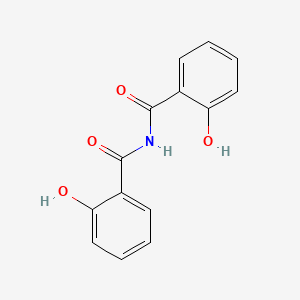
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)
